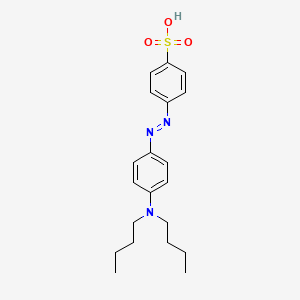
4'-Dibutylaminobenzene-4-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Dibutylaminobenzene-4-sulfonic acid is an organosulfur compound with the molecular formula C20H27N3O3S. This compound is known for its vibrant color and is often used in dye chemistry. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is attached to a benzene ring substituted with a dibutylamino group and an azo group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[[4-(dibutylamino)phenyl]azo]- typically involves the diazotization of 4-(dibutylamino)aniline followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as crystallization and chromatography ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4'-Dibutylaminobenzene-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like thionyl chloride and amines are used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Sulfonamides and sulfonyl chlorides.
Scientific Research Applications
4'-Dibutylaminobenzene-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of various organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-[[4-(dibutylamino)phenyl]azo]- involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and binding properties. The azo group can undergo reduction, leading to the formation of amines, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound, simpler in structure and used in various industrial applications.
4-(Dimethylamino)azobenzene: Similar in structure but with a dimethylamino group instead of a dibutylamino group.
Sulfanilic acid: Contains a sulfonic acid group and an amino group on the benzene ring.
Uniqueness
4'-Dibutylaminobenzene-4-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the dibutylamino group enhances its solubility and reactivity, making it valuable in specialized applications such as dye chemistry and biological staining.
Properties
CAS No. |
32324-48-4 |
|---|---|
Molecular Formula |
C20H27N3O3S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[[4-(dibutylamino)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H27N3O3S/c1-3-5-15-23(16-6-4-2)19-11-7-17(8-12-19)21-22-18-9-13-20(14-10-18)27(24,25)26/h7-14H,3-6,15-16H2,1-2H3,(H,24,25,26) |
InChI Key |
DANYDKIZJCAJNC-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Key on ui other cas no. |
32324-48-4 |
Synonyms |
4'-dibutylaminobenzene-4-sulfonic acid 4-DABS p-dibutylaminobenzene-p-sulfonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


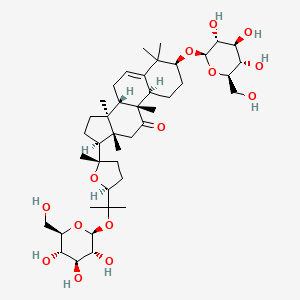
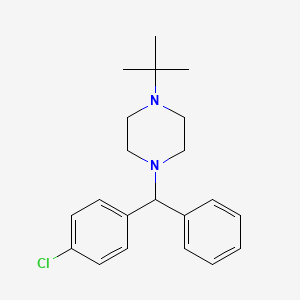
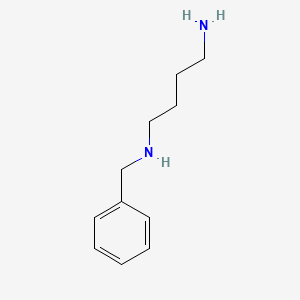
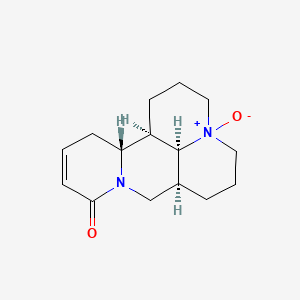
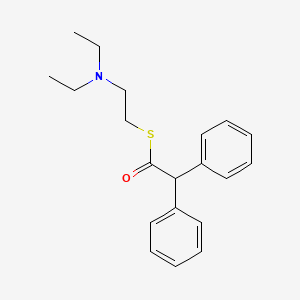

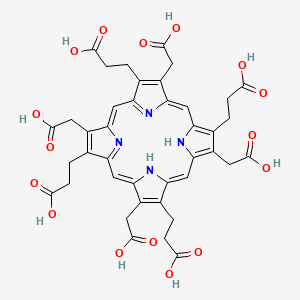
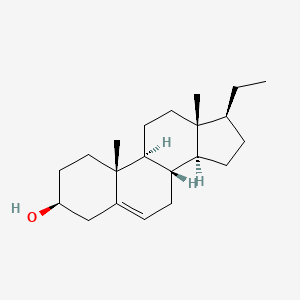
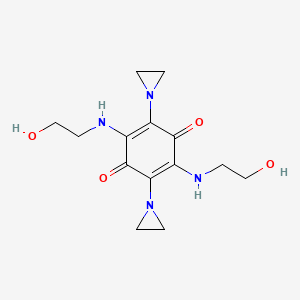
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-methylbutanethioate](/img/new.no-structure.jpg)
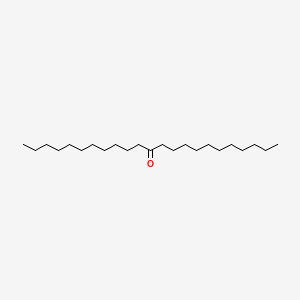
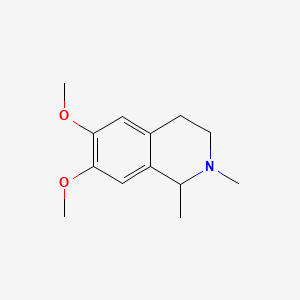
![4-Methyl-6-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]-1-benzopyran-2-one](/img/structure/B1203298.png)
![(1S,9R,10S)-7,15-DIAZATETRACYCLO[7.7.1.0(2),?.0(1)?,(1)?]HEPTADECA-2,4-DIEN-6-ONE](/img/structure/B1203299.png)
